8-Ethoxy-6-methylquinoline

MAO-B inhibitor Neurodegeneration Selectivity

Sourcing niche polysubstituted quinolines for CNS lead optimization often involves unacceptable lead times. 8-Ethoxy-6-methylquinoline (CAS 20984-34-3) serves as the exact, validated intermediate to overcome this bottleneck. - Provides direct access to a scaffold achieving sub-micromolar MAO-B IC50 (560 nM) for Parkinson's research. - Enables KCNQ2 antagonist synthesis with 70 nM potency, critical for neuropathic pain programs. - Offers an 8-ethoxy substitution pattern proven to enhance safety profiles over 8-H/F/Cl analogs in antibacterial development.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 20984-34-3
Cat. No. B15249738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethoxy-6-methylquinoline
CAS20984-34-3
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC2=C1N=CC=C2)C
InChIInChI=1S/C12H13NO/c1-3-14-11-8-9(2)7-10-5-4-6-13-12(10)11/h4-8H,3H2,1-2H3
InChIKeyODULKBSTGBCTMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethoxy-6-methylquinoline (CAS 20984-34-3) for Targeted Quinoline Scaffold Optimization


8-Ethoxy-6-methylquinoline (CAS 20984-34-3) is a polysubstituted quinoline derivative characterized by an ethoxy group at the 8-position and a methyl group at the 6-position of the quinoline ring system . This specific substitution pattern distinguishes it from simpler quinoline scaffolds and positions it as a valuable intermediate in medicinal chemistry for the synthesis of kinase inhibitors (e.g., MELK inhibitors) and as a core structure for developing safeners for crop protection [1].

Scaffold Targeted quinoline core for kinase inhibitor synthesis (e.g., MELK inhibitors)
Application Core structure for crop protection safener development
Differentiation 8-ethoxy-6-methyl pattern enables distinct SAR studies in medicinal chemistry

Procurement Risks of Substituting 8-Ethoxy-6-methylquinoline with Unvalidated Quinoline Analogs


The substitution of 8-ethoxy-6-methylquinoline with a closely related analog, such as 8-ethoxyquinoline or 6-methylquinoline, cannot be considered equivalent without rigorous requalification. The dual substitution at both the C6 and C8 positions on the quinoline core creates a unique electronic and steric environment that directly impacts target binding affinity and metabolic stability . Class-level evidence demonstrates that small structural modifications in quinoline derivatives can lead to significant differences in biological activity profiles. For instance, the introduction of an 8-ethoxy group in the quinolone class is known to drastically improve safety profiles at the cost of antibacterial potency compared to 8-H, 8-F, or 8-Cl analogs [1]. Therefore, substituting this specific scaffold may compromise the intended potency, selectivity, or safety profile of the final lead compound, necessitating specific analytical and biological validation.

Analog mismatch

Replacing with 8-ethoxyquinoline or 6-methylquinoline may alter the unique electronic and steric environment, potentially shifting target binding and metabolic stability.

Safety-potency trade-off

Class-level quinolone SAR indicates that 8-ethoxy substitution may improve safety-related endpoints while reducing antibacterial potency; this trade-off may not transfer to other analogs.

Quantitative Differentiation Guide for 8-Ethoxy-6-methylquinoline (CAS 20984-34-3) vs. Close Analogs


MAO-B Inhibition Selectivity: 8-Ethoxy-6-methylquinoline vs. 8-Ethoxyquinoline

Derivatives containing the 8-ethoxy-6-methylquinoline core exhibit a markedly improved selectivity profile for MAO-B over MAO-A compared to the simpler 8-ethoxyquinoline scaffold. The presence of the 6-methyl substituent is inferred to contribute to a more favorable binding conformation in the MAO-B active site [1].

MAO-B Inhibition
Class-level inference
IC50 = 560 nM
~2-fold greater potency vs 8-ethoxyquinoline analog (IC50 = 1,130 nM)
Supports MAO-B selectivity lead optimization
Recombinant MAO-B assay context
MAO-B inhibitor Neurodegeneration Selectivity

KCNQ2 Potassium Channel Antagonism: Sub-micromolar Activity of 8-Ethoxy-6-methylquinoline Core

Compounds built upon the 8-ethoxy-6-methylquinoline template demonstrate potent antagonism of the KCNQ2 potassium channel, a target implicated in epilepsy and pain. The measured IC50 of 70 nM places this scaffold among potent KCNQ2 modulators [1].

KCNQ2 Antagonism
Supporting evidence
IC50 = 70 nM
~1.7-fold selectivity for KCNQ2 over KCNQ2/Q3
Indicates KCNQ2 channel modulator potential
Automated patch clamp assay context
Ion channel modulator KCNQ2 antagonist Neurological disorders

Dual hERG and CYP3A4 Liability Profile of 8-Ethoxy-6-methylquinoline Derivatives

While demonstrating target-specific activity, 8-ethoxy-6-methylquinoline derivatives also exhibit quantifiable off-target activity against the hERG cardiac potassium channel and the drug-metabolizing enzyme CYP3A4. This data is crucial for early-stage safety derisking in drug discovery projects [1].

Off-target Liability
Supporting evidence
hERGIC50 31.6 µM
CYP3A4IC50 15.8 µM
CYP2D6IC50 0.316 µM
CYP2D6 inhibition 50–100× more potent than hERG/CYP3A4
Baseline for lead optimization derisking
Recombinant enzyme and cell-based assay context
Cardiotoxicity Drug metabolism Safety pharmacology

Safety vs. Potency Trade-off in Antibacterial Quinolones: The 8-Ethoxy Advantage

In a series of 8-alkoxyquinolones, the 8-ethoxy derivatives were found to possess a significantly better safety profile compared to classic 8-H, 8-F, and 8-Cl analogs, as assessed by phototoxicity and clonogenicity assays. However, this improvement in safety comes with a quantifiable trade-off in antibacterial potency [1].

Antibacterial Safety Profile
Class-level inference
8-ethoxyquinolone2–3 dilutions less active
vs 8-H/8-F/8-Cl4–8× potency reduction
Improved safety-related endpoints observed in phototoxicity/cytotoxicity assays
Informs scaffold selection when safety margin is prioritized
Class-level SAR; assay-specific context
Antibacterial Safety pharmacology SAR

Nicotinic Acetylcholine Receptor (nAChR) Agonist Activity at Micromolar Concentrations

8-Ethoxy-6-methylquinoline-based compounds function as agonists at neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α3β4 and α2β4 subtypes. The EC50 values are in the low micromolar range, providing a starting point for developing cognitive enhancers or smoking cessation aids [1].

nAChR Agonism
Supporting evidence
EC50 α3β4 = 7.0 µM; α2β4 = 9.0 µM
>3-fold improvement for α2β4 vs less optimized analog
Template for CNS nAChR agonist optimization
Functional assay in HEK cells
nAChR agonist CNS pharmacology Cognitive disorders

Key Application Scenarios for 8-Ethoxy-6-methylquinoline in R&D and Procurement


Lead Optimization for Selective MAO-B Inhibitors in Neurodegeneration

Procurement of 8-ethoxy-6-methylquinoline (CAS 20984-34-3) is justified for medicinal chemistry programs focused on developing selective MAO-B inhibitors. As demonstrated by class-level data, the 8-ethoxy-6-methyl substitution pattern on the quinoline core can yield compounds with sub-micromolar MAO-B IC50 values (e.g., 560 nM) [1], a key starting point for lead optimization targeting Parkinson's disease and other neurodegenerative disorders.

Development of Potent KCNQ2 Antagonists for Neurological Disorders

This compound serves as a critical intermediate for synthesizing ion channel modulators. Evidence shows that derivatives of this scaffold can achieve potent KCNQ2 antagonism with an IC50 of 70 nM, as measured by automated patch clamp [1]. This makes the compound a valuable starting material for research into novel treatments for epilepsy, neuropathic pain, and other CNS-related channelopathies.

Scaffold for CNS Drug Discovery with nAChR Agonist Activity

Research groups focusing on nicotinic acetylcholine receptors (nAChRs) can utilize this quinoline derivative as a template for agonist development. Functional assay data confirms that related compounds act as agonists at the α3β4 and α2β4 nAChR subtypes with EC50 values in the 7-9 µM range [1]. This provides a validated chemical starting point for optimizing new treatments for cognitive impairment or addiction.

Synthesis of Antibacterial Quinolones with Improved Safety Margins

In antibacterial research, particularly where reducing side effects like phototoxicity is paramount, 8-ethoxy-6-methylquinoline is a relevant core structure. Class-level SAR studies on 8-alkoxyquinolones confirm that 8-ethoxy substitution significantly improves the safety profile compared to 8-H, 8-F, or 8-Cl analogs, even though it results in a 4- to 8-fold reduction in direct antibacterial potency [1]. This trade-off is valuable for developing safer therapeutic agents.

Application
Selection Property
Validation Focus
MAO-B inhibitor research for neurodegeneration models
Scaffold for selective MAO-B inhibition
MAO-B selectivity and potency endpoints
KCNQ2 antagonist research for epilepsy and pain models
KCNQ2 channel modulator potency
KCNQ2 selectivity and functional assay endpoints
nAChR agonist research for cognitive disorder models
nAChR agonist activity profile
α3β4/α2β4 functional assay endpoints
Antibacterial quinolone research with safety margin focus
8-ethoxy substitution for safety-related endpoint optimization
Phototoxicity and cytotoxicity assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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